3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC16190882
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O2 |
|---|---|
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | benzyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)/t12-,13+,14? |
| Standard InChI Key | DKBABMXWUIOAQU-PBWFPOADSA-N |
| Isomeric SMILES | C1C[C@H]2CC(C[C@@H]1N2)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC2CC(CC1N2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Physicochemical Properties
Key properties inferred from structural analogues and computational data include:
Biological Activity and Applications
Though specific pharmacological data are scarce, the structural features of 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane suggest potential as:
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A synthetic intermediate: The Cbz group is widely used in peptide synthesis, implying utility in constructing nitrogen-rich macrocycles or peptidomimetics.
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A ligand for receptors: Bicyclic amines often exhibit affinity for neurological targets (e.g., sigma receptors) , though activity must be empirically validated.
The benzyl-protected analogue (CAS 76272-36-1) demonstrates the role of aromatic groups in modulating bioactivity , highlighting opportunities for structure-activity relationship (SAR) studies.
Comparative Analysis with Structural Analogues
The table below contrasts 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane with key analogues:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Group |
|---|---|---|---|---|
| 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane | 1159825-47-4 | 260.33 | Cbz | |
| exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | 132234-68-5 | 226.32 | Boc | |
| exo-3-amino-8-benzyl-8-azabicyclo[3.2.1]octane | 76272-36-1 | 216.33 | Benzyl |
The Cbz and Boc derivatives prioritize amine protection for stepwise synthesis, while the benzyl analogue exemplifies permanent N-substitution .
Future Directions and Research Gaps
Despite its synthetic utility, critical gaps persist:
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Experimental characterization: Melting point, solubility, and spectroscopic profiles require empirical determination.
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Biological screening: Target identification and potency assays are essential for pharmacological applications.
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Green synthesis: Developing catalytic, atom-efficient routes would enhance sustainability.
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